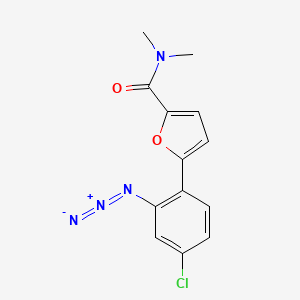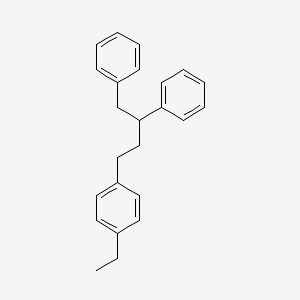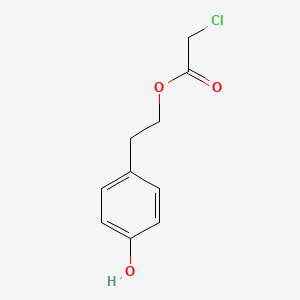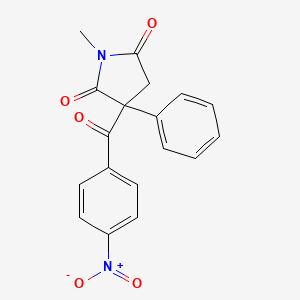
1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione typically involves multiple stepsFor example, the nitration of benzene derivatives can be achieved using a mixture of nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification and further chemical modifications. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(4-aminobenzoyl)-3-phenylpyrrolidine-2,5-dione: Similar structure but with an amino group instead of a nitro group.
1-Methyl-3-(4-chlorobenzoyl)-3-phenylpyrrolidine-2,5-dione: Contains a chlorine atom instead of a nitro group.
1-Methyl-3-(4-methylbenzoyl)-3-phenylpyrrolidine-2,5-dione: Contains a methyl group instead of a nitro group.
Uniqueness
1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making the compound useful in various applications, including as a precursor in organic synthesis and as a potential pharmaceutical agent .
Properties
CAS No. |
61786-80-9 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O5/c1-19-15(21)11-18(17(19)23,13-5-3-2-4-6-13)16(22)12-7-9-14(10-8-12)20(24)25/h2-10H,11H2,1H3 |
InChI Key |
UCVMTYGWTOSYCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


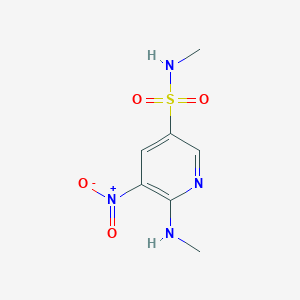
![Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14541849.png)

![3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14541870.png)
![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
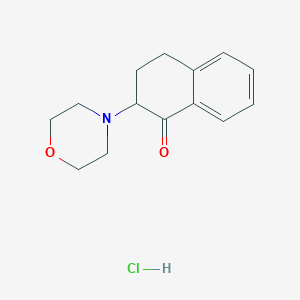
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
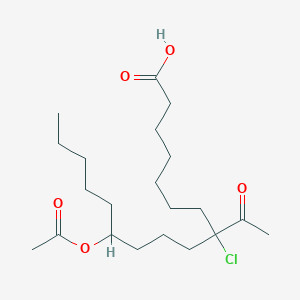
![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
![2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14541922.png)
